Tributyltin laurate Tributyltin laurate
Brand Name: Vulcanchem
CAS No.: 3090-36-6
VCID: VC3859905
InChI: InChI=1S/C12H24O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-4-2;/h2-11H2,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1
SMILES: CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Molecular Formula: C24H50O2Sn
Molecular Weight: 489.4 g/mol

Tributyltin laurate

CAS No.: 3090-36-6

Cat. No.: VC3859905

Molecular Formula: C24H50O2Sn

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

Tributyltin laurate - 3090-36-6

Specification

CAS No. 3090-36-6
Molecular Formula C24H50O2Sn
Molecular Weight 489.4 g/mol
IUPAC Name tributylstannyl dodecanoate
Standard InChI InChI=1S/C12H24O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-4-2;/h2-11H2,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1
Standard InChI Key HFFZSMFXOBHQLV-UHFFFAOYSA-M
SMILES CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Canonical SMILES CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC

Introduction

Chemical Identity and Structural Properties

Tributyltin laurate belongs to the organotin family, with a molecular formula of C₂₄H₅₀O₂Sn and a molecular weight of 489.4 g/mol . Its structure consists of three butyl groups (C₄H₉) and a laurate group (C₁₂H₂₃O₂) covalently bonded to a central tin(IV) atom (Figure 1). The laurate group, a saturated fatty acid derivative, confers moderate hydrophobicity, as evidenced by its low water solubility and high affinity for organic matrices .

Table 1: Key Physicochemical Properties of Tributyltin Laurate

PropertyValueSource
Molecular FormulaC₂₄H₅₀O₂Sn
Molecular Weight489.4 g/mol
CAS Registry Number3090-36-6
SMILES NotationCCCCCCCCCCCC(=O)OSn(CCCC)CCCC
Log K<sub>ow</sub>~3.5–4.0 (estimated)

The compound’s stability under ambient conditions contrasts with its thermal decomposition above 250°C, yielding toxic fumes containing tin oxides and carbon monoxide .

Historical Applications and Industrial Use

Tributyltin laurate was primarily employed as:

  • Antifouling Agent in Marine Paints: Combined with other TBT derivatives, it prevented biofouling on ship hulls by inhibiting algal and mollusk growth .

  • Stabilizer in Polymers: It enhanced the durability of polyvinyl chloride (PVC) and vinyl ester resins by scavenging hydrochloric acid generated during decomposition .

  • Catalyst in Polyurethane Production: Its role in facilitating reactions between isocyanates and diols was critical in foam and adhesive manufacturing .

By the 1980s, environmental regulations phased out most TBT-based antifouling paints due to ecotoxicological risks, though niche industrial applications persisted .

Environmental Fate and Ecological Toxicity

Tributyltin laurate’s environmental persistence stems from its resistance to hydrolysis and photodegradation. In aquatic systems, it adsorbs to sediments, where it bioaccumulates in benthic organisms. Key ecological impacts include:

Imposex in Gastropods

Exposure to TBT compounds, including tributyltin laurate, induces imposex (development of male genitalia in female snails), leading to population collapses. A study on Nucella lapillus demonstrated that concentrations as low as 1 ng/L caused complete sterility in females .

Mitochondrial Dysfunction in Marine Invertebrates

In oysters (Ostrea edulis), chronic exposure to 100 ng/L tributyltin laurate reduced ATP synthesis by 40%, disrupting energy allocation for growth and reproduction .

Table 2: Acute Toxicity of TBT Compounds in Marine Organisms

SpeciesLC₅₀ (96-hour)EffectSource
Mytilus edulis (Mussel)8.0 ppbGill necrosis, mortality
Protothaca staminea (Clam)15 ppbBurrowing inhibition, lipid peroxidation

Human Health Risks and Toxicological Mechanisms

Tributyltin laurate exposure occurs via dermal contact, inhalation, or ingestion, with documented health effects:

Immunotoxicity

In rats, dietary exposure to 3.84 mg/kg-day caused thymic atrophy and lymphocyte depletion, impairing humoral and cell-mediated immunity . The compound’s affinity for sulfhydryl groups disrupts glutathione metabolism, exacerbating oxidative stress .

Neurobehavioral Effects

Female mice administered 750 ng/kg-day for 14 days exhibited 30% reduction in recognition memory, correlated with decreased estrogen receptor-α expression in the hippocampus .

Dermal and Ocular Irritation

Occupational exposure to TBT-containing paints resulted in erythema, blistering, and conjunctivitis, with symptoms manifesting 5–10 hours post-contact .

Regulatory Status and Global Restrictions

The International Maritime Organization’s 2008 ban on TBT-based antifouling systems (AFS Convention) marked a turning point in regulating tributyltin laurate . Current guidelines include:

  • EPA Oral Reference Dose (RfD): 0.0003 mg/kg-day for TBT compounds .

  • EU Water Framework Directive: Environmental quality standard of 0.002 µg/L for tributyltin in freshwater .

Emerging Research and Alternatives

Recent studies focus on:

  • Biodegradation Pathways: Pseudomonas spp. strains capable of cleaving Sn-C bonds in tributyltin laurate under aerobic conditions .

  • Eco-Friendly Antifouling Agents: Silicone-based polymers and enzyme inhibitors as TBT replacements .

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